Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9ClO4S It is a cyclopropane derivative that contains a chlorosulfonyl group and a methyl ester group
Preparation Methods
The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chlorosulfonyl chloride and methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Cyclopropane Derivative Preparation: The starting material, a cyclopropane derivative, is prepared through known synthetic routes.
Chlorosulfonylation: The cyclopropane derivative is reacted with chlorosulfonyl chloride in the presence of a base to introduce the chlorosulfonyl group.
Esterification: The resulting intermediate is then treated with methanol to form the methyl ester, yielding this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, enabling the development of novel drugs, agrochemicals, and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate involves its reactive chlorosulfonyl group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and sulfonyl-containing compounds:
Cyclopropane Derivatives: Similar compounds include cyclopropane carboxylic acid and its esters, which lack the chlorosulfonyl group.
Sulfonyl Compounds: Compounds such as methyl sulfonyl chloride and sulfonylureas share the sulfonyl functional group but differ in their overall structure and reactivity.
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-5(8)6(2-3-6)4-12(7,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJAEKFDGQPHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-07-8 |
Source
|
Record name | methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.